Azepane vs. Piperidine: 2.9-Fold Higher σ1 Receptor Affinity and 3.3-Fold Improved Selectivity
In a pairwise comparison of spirocyclic σ1 receptor ligands differing only in the saturated nitrogen heterocycle, the azepane-containing compound (23a) achieved a Ki of 0.42 nM, while the piperidine analog (5a) exhibited a Ki of 1.2 nM, representing a 2.9-fold improvement in affinity [1]. Selectivity over the σ2 receptor increased from 45-fold (piperidine) to 150-fold (azepane), a 3.3-fold enhancement [1]. This study provides a direct, quantitative demonstration that the seven-membered azepane ring is pharmacologically non-equivalent to the six-membered piperidine ring in a defined receptor context.
| Evidence Dimension | σ1 receptor binding affinity (Ki) and selectivity over σ2 receptor |
|---|---|
| Target Compound Data | Ki(σ1) = 0.42 nM; σ1/σ2 selectivity = 150-fold (azepane analog 23a) |
| Comparator Or Baseline | Ki(σ1) = 1.2 nM; σ1/σ2 selectivity = 45-fold (piperidine analog 5a) |
| Quantified Difference | 2.9-fold affinity gain; 3.3-fold selectivity improvement |
| Conditions | Radioligand binding assay using human σ1 and σ2 receptors; compounds are spirocyclic tetrahydropyran derivatives with identical substitution except for the azepane/piperidine ring [1] |
Why This Matters
For programs targeting σ1 receptors, the azepane scaffold provides a measurable affinity and selectivity advantage over piperidine, directly influencing lead optimization decisions and procurement of the correct building block.
- [1] Koeberle, S. C., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 279, 116843. View Source
